molecular formula C20H27ClN2O B2555439 N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride CAS No. 1571963-41-1

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride

Cat. No.: B2555439
CAS No.: 1571963-41-1
M. Wt: 346.9
InChI Key: TWFFCJYZIJVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a naphthylacetamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride typically involves the reaction of 2-naphthylacetic acid with 2-amino-1-cyclohexylethanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-1-cyclohexylethyl)-N,N-dimethylamine
  • 2-amino-1-cyclohexylethanol
  • 5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline derivatives

Uniqueness

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an amino group, and a naphthylacetamide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9-12,17,19H,1-3,7-8,13-14,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFCJYZIJVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)CC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.